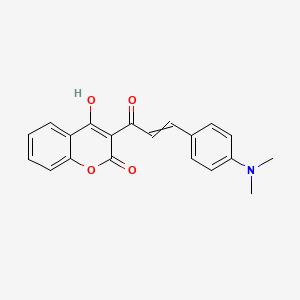

(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one

Description

(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (referred to as LM-021 in some studies) is a coumarin-chalcone hybrid synthesized via Claisen-Schmidt condensation. It is derived from 3-acetyl-4-hydroxycoumarin and 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine, yielding a product characterized by IR, ¹H/¹³C NMR, and elemental analysis . The compound exhibits keto-enol tautomerism (structures A and B), influencing its reactivity and biological interactions .

Properties

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-21(2)14-10-7-13(8-11-14)9-12-16(22)18-19(23)15-5-3-4-6-17(15)25-20(18)24/h3-12,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEZPZWWPVZCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound is synthesized via a Claisen–Schmidt condensation (aldol condensation) between a coumarin-based ketone intermediate and a substituted benzaldehyde, specifically p-dimethylaminobenzaldehyde. This reaction forms the chalcone moiety conjugated to the coumarin scaffold.

- The coumarin intermediate is typically 3-acetyl-4-hydroxy-2H-chromen-2-one or a closely related acetyl coumarin derivative.

- The aldehyde used is 4-(dimethylamino)benzaldehyde .

- The reaction is catalyzed by acidic or solid acid catalysts such as sulfonic acid catalysts (e.g., sulfamic acid, SSA) or bases in some protocols.

- The reaction is performed under heating conditions (around 80°C) with stirring to promote condensation.

Reported Synthetic Procedure (Based on Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-acetyl-4-hydroxycoumarin + 4-(dimethylamino)benzaldehyde + SSA (0.7 g) | Mixed in a glass tube, heated at 80°C for 2 hours with intermittent stirring every 15 minutes |

| 2 | Cooling to room temperature | Solid mixture cooled |

| 3 | Addition of 50 mL dichloromethane | Extraction of product into organic phase |

| 4 | Filtration and drying | Removal of solids, drying to obtain crude product |

| 5 | Recrystallization from ethanol | Purification step to obtain pure chalcone-coumarin derivative |

| 6 | Further purification by column chromatography | Optional step for enhanced purity |

Reaction Mechanism Overview

- The acidic catalyst protonates the carbonyl oxygen of the acetyl coumarin, increasing electrophilicity.

- The aldehyde’s aldehydic carbon undergoes nucleophilic attack by the enolate formed from the acetyl coumarin.

- Subsequent dehydration leads to the formation of the α,β-unsaturated ketone (chalcone) conjugated to the coumarin ring.

- The (E)-configuration of the double bond is favored due to thermodynamic stability.

Analytical Data and Characterization

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C20H18NO4 |

| Molecular Weight | 335.4 g/mol |

| Melting Point | 186-190°C |

| NMR Spectroscopy | Confirmed chalcone and coumarin moieties, characteristic peaks for dimethylamino group |

| Mass Spectrometry | Molecular ion peak at m/z 335 (M+), confirming molecular weight |

| Purity | Achieved by recrystallization and column chromatography |

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Catalyst | Sulfamic acid (SSA) | Solid acid catalyst, reusable, mild conditions | Requires heating, possible side reactions if overheated |

| Solvent | Dichloromethane for extraction; ethanol for recrystallization | Effective extraction and purification | Use of volatile organic solvents requires safety precautions |

| Reaction Time | ~2 hours | Relatively fast for chalcone synthesis | Requires monitoring for completeness |

| Purification | Recrystallization and chromatography | High purity product | Additional steps increase time and cost |

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | 3-acetyl-4-hydroxycoumarin, 4-(dimethylamino)benzaldehyde |

| Catalyst | Sulfamic acid (SSA) |

| Reaction Temperature | 80°C |

| Reaction Time | 2 hours |

| Solvent for Extraction | Dichloromethane |

| Purification | Recrystallization (ethanol), column chromatography |

| Yield | ~78% |

| Product Appearance | Brownish white solid |

| Melting Point | 186-190°C |

| Characterization | NMR, MS, elemental analysis |

Chemical Reactions Analysis

Reaction Conditions

| Parameter | Details |

|---|---|

| Reactants | 3-Acetyl-4-hydroxycoumarin (7.5 mmol), 4-(dimethylamino)benzaldehyde (10 mmol) |

| Catalyst | SSA (0.7 g) |

| Temperature | 80°C |

| Time | 2 hours with intermittent stirring |

| Work-up | Extraction with dichloromethane, recrystallization from ethanol |

| Yield | 78% |

| Melting Point | 186–190°C |

The reaction proceeds via a nucleophilic addition-elimination mechanism , forming an α,β-unsaturated ketone (acryloyl) bridge between the coumarin and dimethylaminophenyl moieties .

Mechanistic Pathway

-

Enolate Formation : The SSA protonates the carbonyl oxygen of 3-acetyl-4-hydroxycoumarin, facilitating enolate generation.

-

Nucleophilic Attack : The enolate attacks the aldehyde group of 4-(dimethylamino)benzaldehyde.

-

Dehydration : Elimination of water yields the conjugated acryloyl system .

Key Spectral Evidence

-

IR (KBr, cm⁻¹) :

-

¹H NMR (400 MHz, CDCl₃) :

-

Elemental Analysis :

Chemical Transformations

The compound undergoes structural modifications to enhance bioactivity or solubility:

Derivatization Reactions

| Reaction Type | Product Feature | Purpose |

|---|---|---|

| Hydroxylation | Introduction of –OH at C-4 | Increased solubility and antioxidant activity . |

| Methoxy Substitution | Replacement of –OH with –OCH₃ | Enhanced BBB permeability . |

Stability and Reactivity

-

pH Sensitivity : The phenolic –OH group at C-4 undergoes deprotonation under alkaline conditions, altering electronic properties .

-

Photoreactivity : The conjugated acryloyl system exhibits fluorescence, useful in tracking cellular uptake .

Comparative Analysis with Analogues

| Compound | Structural Variation | Bioactivity Impact |

|---|---|---|

| 2c (4-hydroxyphenyl) | –OH instead of –N(CH₃)₂ | Reduced CREB activation . |

| 2e (4-methoxyphenyl) | –OCH₃ instead of –N(CH₃)₂ | Moderate AChE inhibition . |

Key Research Findings

Scientific Research Applications

Scientific Applications of (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one

This compound, also known as LM-021, is a synthetic coumarin-chalcone derivative that has shown potential in various scientific research applications, particularly in the context of Alzheimer's disease (AD) . Research indicates its ability to enhance CREB-mediated neuroprotection in cell models of AD .

Impact on Alzheimer's Disease

CREB Activation and Neuroprotection

LM-021 increases CREB-mediated gene expression via protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) in CRE-GFP reporter cells . It also exhibits antiaggregative, antioxidative, and neuroprotective effects, which are mediated by the upregulation of CREB phosphorylation and its downstream brain-derived neurotrophic factor and BCL2 apoptosis regulator genes in Aβ-GFP- and ΔK280 tau RD-DsRed-expressing SH-SY5Y cells . The beneficial effects of LM-021 are counteracted by blocking the PKA, CaMKII, or ERK pathway .

BBB Penetration

LM-021 exhibits good blood-brain barrier (BBB) penetration ability, with a brain-to-plasma ratio of 5.3% in in vivo pharmacokinetic assessments .

Protein Aggregation

Misfolded Aβ and tau proteins are major components of plaques and neurofibrillary tangles found in the brains of individuals with Alzheimer's disease . LM-021 has been shown to reduce Aβ and tau aggregation and provide neuroprotection .

Antioxidative Activity

Coumarin-chalcone derivatives, including LM-021, possess radical-scavenging activity . The radical-scavenging activity can be computed using the formula 1 − (absorbance of sample/absorbance of control) × 100% .

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to the conjugated system formed by the acryloyl and hydroxychromenone moieties. Upon excitation, the compound emits light, which can be used for imaging and detection purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs and Functional Derivatives

Structural Analogues and Substituent Effects

Coumarin-chalcone hybrids share a core structure but differ in substituents, which modulate bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Coumarin-Chalcone Derivatives

Pharmacokinetic and Physicochemical Properties

- BBB Penetration: LM-021’s dimethylamino group enhances lipophilicity, facilitating BBB traversal, a feature absent in LM-016 (p-tolyl) and LM-022 (furan-2-yl) .

- Solubility: Quinoline derivatives (e.g., ) show improved aqueous solubility due to extended aromatic systems but may compromise target specificity.

Biological Activity

(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, also known as LM-021, is a synthetic coumarin-chalcone derivative that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-Alzheimer's disease (AD) effects. This article reviews the biological activity of LM-021, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Research indicates that LM-021 enhances the activity of the cAMP-response-element binding protein (CREB), which plays a crucial role in neuronal survival and function. The compound activates CREB-mediated gene expression through several key signaling pathways:

- Protein Kinase A (PKA)

- Ca2+/calmodulin-dependent Protein Kinase II (CaMKII)

- Extracellular Signal-Regulated Kinase (ERK)

These pathways contribute to the upregulation of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and BCL2, which are vital for neuronal health and survival in the context of neurodegenerative diseases like AD .

Neuroprotective Effects

LM-021 has been evaluated for its neuroprotective effects against amyloid-beta (Aβ) and tau protein aggregation, both of which are hallmarks of Alzheimer's pathology. In vitro studies using SH-SY5Y cells expressing Aβ-GFP and ΔK280 tauRD-DsRed demonstrated that LM-021 significantly reduced protein aggregation and exhibited antioxidative properties. The compound's ability to penetrate the blood-brain barrier (BBB), with a brain-to-plasma ratio of 5.3%, further supports its potential as a therapeutic agent for AD .

Pharmacokinetics

Pharmacokinetic studies conducted in mice revealed that LM-021 possesses favorable absorption characteristics, allowing effective delivery to the central nervous system. The compound's BBB penetration capability is critical for its efficacy in treating neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of LM-021:

- Neuroprotection Against Aβ and Tau Aggregation :

- Antioxidative Properties :

- Inhibition of Neurotoxic Pathways :

Comparative Analysis

The following table summarizes key biological activities and findings related to LM-021 compared to other compounds in similar studies:

Q & A

Q. What are the optimized synthetic routes for (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation between 3-acetyl-4-hydroxycoumarin and 4-(dimethylamino)benzaldehyde, catalyzed by piperidine in ethanol under reflux. Key parameters include:

- Catalyst choice : Piperidine enhances enolate formation, critical for chalcone bond formation .

- Solvent effects : Ethanol balances solubility and reactivity; microwave-assisted synthesis (e.g., using eco-friendly catalysts like K2CO3 in DMF) reduces reaction time from hours to minutes while maintaining yields >75% .

- Purification : Recrystallization from ethanol or column chromatography ensures purity >95%, verified by melting point and HPLC .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H/13C NMR : Confirm the E-configuration of the acryloyl group (δ 7.8–8.2 ppm for α,β-unsaturated protons) and the coumarin backbone (δ 5.3 ppm for 4-hydroxy) .

- IR spectroscopy : Detect carbonyl stretching (ν ~1700 cm⁻¹ for coumarin lactone) and hydroxyl groups (ν ~3400 cm⁻¹) .

- X-ray crystallography : Resolve tautomeric forms (keto-enol) and intermolecular hydrogen bonding patterns, critical for understanding solid-state behavior .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial assays : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition compared to ampicillin .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method, showing 48.25% inhibition at 100 µM, suggesting potential for neurodegenerative disease research .

Advanced Research Questions

Q. How do solvent polarity and viscosity affect the tautomeric equilibrium and fluorescence properties?

The compound exists in keto-enol tautomeric forms, influenced by:

- Protic vs. aprotic solvents : In DMSO, enol form dominates (intramolecular H-bonding), while in MeOH, keto form is stabilized. Fluorescence quantum yields increase in viscous solvents (e.g., glycerol) due to restricted rotation .

- DNA interaction : Fluorescence enhancement in DNA grooves (e.g., CT-DNA) suggests intercalation or groove binding, validated via ethidium bromide displacement assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate AChE inhibition assays with purified enzyme (vs. crude extracts) to eliminate matrix effects .

- Cellular models : Test neuroprotective effects in BE(2)-M17 cells against α-synuclein toxicity, using kaempferol as a positive control to benchmark efficacy .

- Molecular docking : Compare binding poses in AChE (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp286) and explain variability in IC50 values .

Q. How can structural modifications enhance target selectivity or bioavailability?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to improve AChE affinity or fluorophores (e.g., -CF3) for imaging applications .

- BBB permeability : Predict logP and P-glycoprotein substrate potential using QSAR models; methyl or morpholine derivatives show improved CNS penetration in silico .

Q. What crystallographic insights guide polymorph or co-crystal design?

- Hydrogen-bond networks : Monoclinic P21/c symmetry (a = 22.37 Å, b = 6.88 Å) reveals O–H···O interactions between 4-hydroxy and carbonyl groups, informing co-former selection (e.g., carboxylic acids) for stability .

- Tautomer stabilization : Co-crystallization with proline derivatives locks the enol form, enhancing photostability for optoelectronic applications .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.